Product packaging for Oxovanadium dihydroiodide(Cat. No.:CAS No. 79498-66-1)

Oxovanadium dihydroiodide

Cat. No.: B14435533
CAS No.: 79498-66-1
M. Wt: 322.766 g/mol
InChI Key: KRAXVLZKKYXTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxovanadium dihydroiodide is an inorganic vanadium-based compound supplied for investigational and research purposes. Vanadium complexes, particularly oxovanadium(IV) and (V) species, are a significant area of scientific exploration due to their diverse and potent biological and chemical properties. Key Research Areas: 1. Anticancer Research: Oxovanadium complexes have demonstrated notable cytotoxic effects against various cancer cell lines. Studies on similar complexes, such as dipicolinate-based oxidovanadium(IV) compounds, have shown promising results in inducing cell death through apoptosis and autophagy pathways, often linked to reactive oxygen species (ROS) production. These complexes are investigated for their activity against resistant cancer models, including doxorubicin-resistant colorectal carcinoma (HCT116-DoxR) . Their potential is further enhanced when encapsulated in drug delivery systems like solid lipid nanoparticles (SLNs), which can increase cytotoxicity and improve selectivity . 2. Catalytic Applications: Oxovanadium complexes are efficient catalysts in organic synthesis, particularly for the epoxidation of alkenes—a key reaction for producing chemical intermediates. These catalysts can utilize environmentally friendly oxidants like hydrogen peroxide (H₂O₂) and often exhibit high selectivity, making them valuable for creating pharmaceuticals, resins, and other high-value compounds . 3. Antimicrobial Studies: Research into oxovanadium complexes, such as oxovanadium(IV)-bis(abietate), has revealed significant antibacterial and antifungal action against strains like S. aureus and C. albicans , highlighting their potential in developing new antimicrobial agents . Handling and Usage: This product is intended for research use only and is not for diagnostic or therapeutic human or animal use. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory setting. Please note that the specific properties and optimal applications for this compound require further characterization. Researchers are encouraged to consult the primary literature on analogous vanadium complexes for guidance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2I2OV B14435533 Oxovanadium dihydroiodide CAS No. 79498-66-1

Properties

CAS No.

79498-66-1

Molecular Formula

H2I2OV

Molecular Weight

322.766 g/mol

IUPAC Name

oxovanadium;dihydroiodide

InChI

InChI=1S/2HI.O.V/h2*1H;;

InChI Key

KRAXVLZKKYXTOS-UHFFFAOYSA-N

Canonical SMILES

O=[V].I.I

Origin of Product

United States

Structural Elucidation and Coordination Chemistry of Oxovanadium Iodide Complexes

Vanadium Oxidation States and Their Influence on Local Coordination Environment

The oxidation state of the central vanadium atom is a primary determinant of the coordination number and geometry of the resulting complex. The electronic configuration of the vanadium ion dictates its preferred bonding interactions and stereochemistry.

Vanadium(III) Oxo-Iodide Systems

The synthesis and characterization of terminal mononuclear vanadium(III) oxo complexes have been a significant challenge in coordination chemistry. nih.govescholarship.org While vanadium(III) complexes with various ligands are known, those incorporating both an oxo group and iodide ligands are not extensively documented in the literature. The inherent tendency of V(III) to be oxidized to V(IV) or V(V), especially in the presence of an oxo ligand, complicates the isolation of stable V(III) oxo-iodide species. benthamopenarchives.com The coordination stereochemistry of vanadium(III) is highly dependent on the nature of the coordinating ligands and the chelate ring sizes. benthamopenarchives.comunige.ch Typically, vanadium(III) ions favor octahedral coordination geometries. acs.org In some cases, oxo-bridged dinuclear vanadium(III) complexes have been synthesized, which can be sensitive to air and oxidize to vanadium(IV). benthamopenarchives.com

Vanadium(IV) Oxo-Iodide Systems

The oxovanadium(IV) or vanadyl (VO²⁺) cation is a remarkably stable diatomic species and forms a vast number of complexes. lookchemmall.com The preparation of oxovanadium(IV) iodide (VOI₂) in solution can be achieved by reacting an alcoholic solution of oxovanadium(IV) chloride (VOCl₂) with potassium iodide (KI). tubitak.gov.tr

A notable example of a structurally characterized oxovanadium(IV) iodide-containing complex is the selenoiodide V₄O(Se₂)₄I₆·I₂. nih.gov This compound was synthesized at 220 °C from vanadium, selenium, iodine, and water. nih.gov Its crystal structure reveals a complex O-centered tetranuclear fragment, [V₄(μ₄-O)(μ₂-Se₂)₄(μ₂-I)₂I₄]. nih.gov In this structure, the four vanadium(IV) atoms form a distorted tetrahedron. nih.gov The edges of this tetrahedron are bridged by four diselenide ((Se₂)²)⁻ ligands and two iodide ligands, with four additional terminal iodide ligands coordinating to the vanadium atoms. nih.gov

Magnetic susceptibility measurements of V₄O(Se₂)₄I₆·I₂ indicate the presence of four unpaired electrons on the vanadium atoms at room temperature. nih.gov

Table 1: Crystallographic Data for V₄O(Se₂)₄I₆·I₂

Parameter Value
Crystal System Tetragonal
Space Group P4₂/nbc
a (Å) 11.838(1)
c (Å) 18.689(1)

Data from nih.gov

Vanadium(V) Oxo-Iodide Systems

Vanadium(V) oxo complexes are common, often featuring the dioxovanadium(V) (VO₂⁺) or trioxovanadium(V) (VO₃⁻) moieties. However, the combination of the highly oxidizing V(V) center with the reducing iodide anion makes vanadium(V) oxo-iodide complexes generally unstable. The iodide is prone to be oxidized to iodine (I₂) by the V(V) center. Consequently, there is a scarcity of well-characterized vanadium(V) oxo-iodide complexes in the literature. The coordination chemistry of vanadium(V) is dominated by its oxo groups, which typically lead to distorted octahedral complexes. acs.orgmostwiedzy.pl In many documented vanadium(V) complexes, the coordination sphere is completed by more stable ligands rather than iodide. researchgate.netacs.orgrsc.orgeurjchem.commdpi.comugr.es

Geometric Configurations and Associated Coordination Numbers

The geometric arrangement of ligands around the central vanadium atom is a critical aspect of its coordination chemistry, influencing the complex's stability and reactivity. Distorted geometries are common, arising from the strong influence of the V=O double bond.

Distorted Square Pyramidal Geometries

The square pyramidal geometry is very common for oxovanadium(IV) complexes. lookchemmall.comscience.govscirp.org In this arrangement, the oxo group occupies the apical position with a short V=O bond length, and four other ligands form the base of the pyramid. This geometry is often distorted due to the electronic repulsion between the V=O bond and the equatorial ligands. scirp.org

In some instances, oxovanadium(IV) complexes can exhibit conformational isomers with different degrees of distortion from the ideal square pyramidal geometry. For example, a mononuclear oxovanadium(IV) complex with a Schiff base ligand was found to have two conformational isomers in the solid state, one with a geometry close to square pyramidal (τ = 0.06) and another adopting a more distorted trigonal bipyramidal structure (τ = 0.55). nih.gov While not an iodide complex, this illustrates the geometric flexibility of oxovanadium(IV) systems. For many five-coordinate oxovanadium(IV) complexes, the geometry can be described as lying between a square pyramid and a trigonal bipyramid. scirp.org

Distorted Octahedral Geometries

Six-coordinate oxovanadium complexes frequently adopt a distorted octahedral geometry. benthamopenarchives.comacs.orgmostwiedzy.plscience.govasianpubs.org This is particularly true for hydrated oxovanadium(IV) ions, where a water molecule coordinates in the position trans to the oxo ligand. acs.org This trans ligand is typically weakly bound with an elongated V-L bond distance due to the strong trans influence of the oxo group. acs.org The four equatorial ligands are more strongly bound. acs.org

In the case of the V₄O(Se₂)₄I₆·I₂ complex, each vanadium(IV) center can be considered to have a distorted coordination environment. nih.gov Cis-dichloro-oxovanadium(IV) complexes with bidentate ligands have also been shown to exhibit distorted octahedral geometry. nih.gov Similarly, many vanadium(III) and vanadium(V) complexes also display distorted octahedral structures, although examples containing iodide are rare. benthamopenarchives.comacs.orgmostwiedzy.pl For instance, a vanadium(III) complex with an acetylacetonate (B107027) and a Schiff base ligand was found to have a nearly regular octahedral structure. nih.gov

Table 2: Common Geometries of Oxovanadium Complexes

Oxidation State Common Coordination Number Predominant Geometry
V(III) 6 Octahedral, Distorted Octahedral
V(IV) 5, 6 Square Pyramidal, Distorted Octahedral

Trigonal Bipyramidal Arrangements

In trigonal bipyramidal oxovanadium complexes, the vanadium center is surrounded by five ligands. This geometry is one of the two common five-coordinate arrangements, the other being square pyramidal. The distinction between these two geometries can be subtle, and in some cases, the actual structure is intermediate between the two. The τ₅ parameter is often used to quantify the geometry, where τ₅ = 0 for an ideal square pyramidal geometry and τ₅ = 1 for an ideal trigonal bipyramidal geometry. In five-coordinate trigonal bipyramidal complexes, where no true trans position to the oxo group exists, the bond distances between the vanadium and the equatorial ligands tend to be similar. Current time information in Bangalore, IN.nih.govacs.org The investigation of phosphatase inhibitors has highlighted that trigonal bipyramidal vanadium structures can mimic the transition states of phosphoryl transfer reactions, making this geometry particularly significant in bioinorganic chemistry. researchgate.net

Tetragonal Pyramidal Structures

The tetragonal pyramidal (or square pyramidal) geometry is the most common arrangement for five-coordinate oxovanadium(IV) complexes. researchgate.netscirp.orgnih.gov In this structure, the vanadium atom is typically situated slightly above the basal plane formed by four donor atoms, with the oxo group occupying the apical position. This arrangement is a recurring motif in numerous oxovanadium(IV) complexes with a variety of ligands, including Schiff bases and porphyrins. researchgate.netoup.com For instance, several oxovanadium(IV) complexes with Schiff base ligands have been proposed to have a square pyramidal geometry. researchgate.net Similarly, oxovanadium(IV) porphyrins, which have been studied for their ability to selectively recognize iodide ions, often exhibit a "dome-type" structure, which is a form of tetragonal pyramidal geometry. oup.com The coordination environment in these complexes is crucial for their function as ionophores for iodide-selective electrodes. oup.com

Investigation of Five- and Six-Coordinate Systems

The coordination number in oxovanadium complexes, whether five or six, is a critical determinant of their structure and reactivity. Five-coordinate complexes, as discussed, typically adopt either trigonal bipyramidal or square pyramidal geometries. nih.govnih.govnih.gov The addition of a sixth ligand, often a solvent molecule, to a five-coordinate complex leads to a six-coordinate, distorted octahedral geometry. This sixth ligand usually binds in the position trans to the strongly bonded oxo group. This trans ligand is often weakly bound, resulting in an elongated bond distance.

Numerous studies have explored both five- and six-coordinate oxovanadium systems. For example, oxovanadium(IV) complexes with certain Schiff bases and amino acids have been characterized as five-coordinate. nih.govnih.gov In contrast, other complexes, such as those with some substituted 8-hydroxyquinolines or specific Schiff bases, are found to be six-coordinate, often with an octahedral geometry. tandfonline.comiucr.org The transition between five- and six-coordination can be influenced by factors such as the steric bulk of the ligands and the solvent used in the synthesis. nih.gov

Interatomic Bond Lengths and Angles in Oxovanadium Iodide Structures

The precise measurement of bond lengths and angles within oxovanadium iodide structures provides deep insights into the nature of the chemical bonds and the electronic and steric influences at play.

Analysis of Vanadium-Oxo Bond Distances (V=O)

A characteristic feature of oxovanadium complexes is the strong, short vanadium-oxo double bond (V=O). nih.gov This bond is remarkably stable and its length is relatively insensitive to the other ligands in the coordination sphere, typically falling within a narrow range. For oxovanadium(IV) complexes, the V=O bond distance is generally around 1.59 to 1.64 Å. For example, in a series of dipicolinate oxovanadium(IV) complexes, the V=O bond lengths were found to be in the range of 1.579(2) Å to 1.595(4) Å. In six-coordinate dioxovanadium(V) complexes, the mean V=O bond distance is approximately 1.6 Å. nih.gov The V=O bond length can be subtly influenced by the coordination number and the nature of the ligand trans to it.

Complex TypeCoordination GeometryTypical V=O Bond Length (Å)
Oxovanadium(IV)Tetragonal Pyramidal1.59 - 1.64
Oxovanadium(IV)Distorted Octahedral1.58 - 1.60
Dioxovanadium(V)Distorted Octahedral~1.6

Determination of Vanadium-Iodide Bond Distances (V-I)

Directly measured vanadium-iodide (V-I) bond distances in oxovanadium complexes are not extensively reported in the literature. However, data from related vanadium iodide complexes can provide valuable estimates. For instance, in a vanadium(III) complex containing a triiodide anion, a V-I bond distance of 2.29 Å was reported, which is noted as being relatively short. researchgate.net In a different context, the crystal structure of a vanadium(II) iodide complex, hexakis(acetonitrile)vanadium(II)(tetraiodide), has been determined, though this is not an oxovanadium species. rsc.org In the layered compound VI₃, which features vanadium(III), the V-I bond lengths are longer. aps.org The scarcity of data for oxovanadium iodide complexes makes this an area ripe for further investigation. Based on trends with other halides, the V-I bond is expected to be longer than V-Br and V-Cl bonds due to the larger ionic radius of iodide.

Impact of Ligand Field and Steric Effects on Bond Parameters

The electronic and steric properties of the ligands coordinated to the vanadium center have a significant impact on the bond lengths and angles within the complex. The ligand field effect describes the interaction between the metal d-orbitals and the ligand orbitals. Halide ligands, including iodide, can modulate the electronic properties of the complex. A computational study on oxovanadium halide complexes (with F, Cl, and Br) demonstrated that the halide ligand's position and its ability to donate electron density can affect the bond orders of the V=O and other bonds in the complex. researchgate.net It is predictable that iodide, being a soft and polarizable ligand, would exert a distinct electronic influence compared to harder halides like fluoride (B91410) and chloride.

Steric effects, arising from the spatial arrangement and size of the ligands, also play a crucial role. Bulky ligands can force changes in coordination geometry and lead to elongated bond lengths to minimize steric repulsion. For instance, in oxovanadium(V) alkoxo-chloro complexes, a clear correlation between steric crowding and coordination sphere bond lengths has been observed. umsl.edu Similarly, studies on oxovanadium(IV) complexes with sterically crowded Schiff base ligands have shown distortions from ideal square pyramidal towards trigonal bipyramidal geometry.

Examination of Isomerism and Conformational Dynamics in Oxovanadium Iodide Architectures

The structural diversity of oxovanadium iodide complexes is significantly influenced by the phenomena of isomerism and conformational dynamics. These aspects dictate the ultimate architecture of the molecule in both the solid state and solution, giving rise to varied coordination geometries and properties. Research has identified several types of isomerism, including conformational, geometric, and coordination isomerism, which are often sensitive to the nature of the ligands and the surrounding medium.

A notable example of conformational isomerism is observed in the solid-state structure of the oxovanadium(IV) complex [VO(HL)₂]. nih.gov This compound crystallizes as two distinct conformational isomers, designated 1a and 1b. nih.gov Isomer 1a adopts a syn conformation, which results in a distorted trigonal bipyramidal (tbp) geometry around the vanadium center, quantified by a τ value of 0.55. nih.gov In contrast, isomer 1b exists in an anti conformation, leading to an almost regular square pyramidal geometry (τ = 0.06). nih.gov Interestingly, this conformational preference is dynamic; in solution, the complex favors the square pyramidal form. nih.gov This highlights how the constraints of crystal packing can stabilize conformations that are less favorable in the solution phase.

Geometric isomerism, particularly cis-trans isomerism, is also prevalent in octahedral oxovanadium complexes. In bis(acetylacetonato)oxovanadium(IV) adducts with N-donor pyridyl ligands, [VO(acac)₂L], the pyridyl ligand can coordinate either cis or trans to the strongly donating oxo group. nih.gov For instance, when the ligand (L) is pyridine (B92270) or 4-cyanopyridine, the resulting complexes crystallize as the trans isomer. nih.gov However, using 4-methoxypyridine (B45360) as the ligand leads to the isolation of the cis isomer, demonstrating that subtle electronic modifications to the ancillary ligand can dictate the preferred isomeric form. nih.gov The existence of an equilibrium mixture of cis and trans isomers in a frozen solution of [VO(acac)₂(C₅D₅N)] has been confirmed by ENDOR spectroscopy and DFT calculations, which showed only a small energy difference of 3 kJ mol⁻¹ between the two isomers. rsc.org

The solvent environment plays a crucial role in the conformational dynamics of these complexes. For example, a pentacoordinated oxovanadium(V) aminophenolate complex with an iodide counter-ion shows evidence of several isomers or conformations in a non-coordinating solvent like CDCl₃. utu.fi However, upon switching to a coordinating solvent such as methanol-d₄, the equilibrium shifts dramatically, and one major component becomes dominant. utu.fi Furthermore, the flexibility of the ligands themselves can govern the final supramolecular assembly. In a series of oxovanadium(V) coordination compounds, the torsion angle between the pyridyl and aryl rings of the primary ligand was found to be a deciding factor in the formation of either discrete, closed tetranuclear assemblies or extended polymeric chains. rsc.org

Table 1: Conformational Isomers of [VO(HL)₂] in the Solid State nih.gov

IsomerConformationCoordination Geometryτ Value*
1a synDistorted Trigonal Bipyramidal0.55
1b antiSquare Pyramidal0.06
The geometry index τ is a parameter that distinguishes between square pyramidal (τ = 0) and trigonal bipyramidal (τ = 1) geometries.

Supramolecular Interactions and Crystal Packing in Solid-State Structures

In many oxovanadium architectures, classic strong hydrogen bonds are not the dominant packing force, particularly when suitable hydrogen bond donors are deprotonated and involved in coordination. rsc.org In such cases, a network of weaker C–H⋯O interactions often becomes critical for stabilizing the extended framework. rsc.org These interactions, though individually weak, collectively contribute to the cohesion and stability of the crystal structure, as seen in the formation of 1D polymeric oxovanadium chains. rsc.org However, in complexes containing appropriate functional groups, hydrogen bonds can play a direct role in stabilizing the crystal lattice. researchgate.net

The packing efficiency and resulting porosity of the crystal structure are highly dependent on the size and shape of the ancillary ligands. A systematic study of a series of oxovanadium(V) complexes with varying alkoxy ancillary ligands revealed a distinct trend: as the size of the ancillary ligand increased, the monomer volume increased linearly, while the pore volume of the crystal lattice decreased exponentially. rsc.org This demonstrates a direct correlation between ligand size and packing density, where smaller ligands can support more open, porous frameworks. rsc.org

Table 2: Influence of Ancillary Ligand Size on Structural Volumes in a Series of Oxovanadium(V) Complexes rsc.org

Ancillary LigandMonomer Volume (ų)Pore Volume (% of unit cell)Resulting Architecture
Methoxy~3259.2%Tetranuclear
Ethoxy~350LowTetranuclear
Propoxy~375LowTetranuclear
Butoxy~400NegligiblePolymeric
Pentoxy~425NegligiblePolymeric

The interplay of these non-covalent forces also influences the phenomenon of polymorphism, where a compound can crystallize in multiple distinct forms. Polymorphism is frequently observed in oxovanadium compounds, especially those that lack strong, directional intermolecular interactions like hydrogen or halogen bonding. nih.gov The absence of such "supramolecular synthons" allows for greater flexibility in molecular packing, leading to the formation of different crystalline phases with potentially different properties. nih.gov

π-π stacking interactions between aromatic rings are another potential contributor to crystal packing. However, these interactions are sensitive to steric factors. In the crystal structure of (di-2-pyridyl sulfide-N,N')dichlorooxo-vanadium(IV), steric hindrance from the pyridine rings prevents significant π-π stacking, with intermolecular distances between rings measured at approximately 3.9-4.0 Å. iucr.org In other systems, analysis of the Cambridge Structural Database has revealed common packing motifs for related metal complexes driven by numerous C–H⋯X (where X is a halide) contacts between cations and anions, which organize the ions into sheets and layers. researchgate.net

Spectroscopic Characterization of Oxovanadium Iodide Species

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy serves as a powerful tool for identifying the characteristic functional groups and bonding arrangements within oxovanadium iodide species. Infrared and Raman spectroscopy are the primary methods employed for this purpose.

Infrared (IR) Spectroscopy: Assignment of V=O, V-I, and V-L Stretching Modes

Infrared (IR) spectroscopy is instrumental in identifying the vibrational modes of oxovanadium complexes. The most characteristic vibration is the V=O stretch, which typically appears as a strong band in the 950-1000 cm⁻¹ region for monomeric square pyramidal VO²⁺ complexes. researchgate.netresearchgate.net The exact frequency of this band is sensitive to the coordination environment, including the nature of the other ligands (L) and intermolecular interactions. For instance, the presence of bridging V=O···V=O interactions in polymeric structures can lead to a significant lowering of the V=O stretching frequency to below 900 cm⁻¹. researchgate.netlookchemmall.com

The vibrations associated with the vanadium-iodine (V-I) bond are expected at much lower frequencies, typically in the far-infrared region, due to the heavier mass of the iodine atom. The assignment of V-I stretching modes can be complex and often requires comparison with analogous chloro and bromo complexes.

The stretching modes of vanadium-ligand (V-L) bonds, where L represents other coordinated molecules like hydrazones, oxines, or Schiff bases, are also observable in the IR spectrum. For example, V-O (ligand) and V-N stretching vibrations are typically found in the ranges of 510-573 cm⁻¹ and 447-523 cm⁻¹, respectively. researchgate.netresearchgate.netorientjchem.org The coordination of ligands to the vanadium center is often confirmed by shifts in the vibrational frequencies of the ligand's functional groups upon complexation. orientjchem.orgunlp.edu.ar

Table 1: Typical Infrared Vibrational Frequencies for Oxovanadium Iodide and Related Complexes

Vibrational Mode Typical Frequency Range (cm⁻¹) References
V=O Stretch (monomeric) 950 - 1000 researchgate.netresearchgate.net
V=O Stretch (polymeric) < 900 researchgate.netlookchemmall.com
V-O (Ligand) 510 - 573 researchgate.netorientjchem.org
V-N (Ligand) 447 - 523 researchgate.netorientjchem.org

Raman Spectroscopy: Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. The V=O stretching mode is also Raman active and often appears as a strong, sharp band. researchgate.netnih.gov For instance, in bis(maltolato)oxovanadium(IV), the V=O stretch is observed in both the FTIR and FT-Raman spectra. nih.gov Raman spectroscopy is particularly useful for studying species in aqueous solution and for identifying vibrations that are weak or inactive in the IR spectrum. For example, in some vanadate (B1173111) species, symmetric V-O-V bridging modes can be observed in the Raman spectrum. scispace.com The fundamental vibrations of the I₃⁻ molecular anion, which can be present in some iodide-containing compounds, are characterized by strong Raman bands, with a notable band around 105 cm⁻¹. lbl.gov

Isotopic Labeling Studies (e.g., ¹⁸O) for Definitive Vibrational Assignments

Isotopic labeling, particularly with ¹⁸O, is a powerful technique for the definitive assignment of vibrational modes involving oxygen. uct.ac.za When an ¹⁶O atom in the V=O bond is replaced with its heavier isotope, ¹⁸O, the frequency of the V=O stretching vibration will decrease. This predictable shift, based on the change in reduced mass, provides conclusive evidence for the assignment of the V=O band. uct.ac.za For example, in a study of peroxo-oxovanadium(V) complexes, ¹⁸O labeling was used to assign the ν(V=O) stretch at 930 cm⁻¹. umich.edu This method is crucial for distinguishing the V=O stretch from other vibrations in the same spectral region and for understanding the extent of vibrational coupling. uct.ac.zahu-berlin.de

Electronic Spectroscopy for Understanding Electronic Structure

Electronic spectroscopy, primarily UV-Visible spectroscopy, is employed to probe the electronic transitions within oxovanadium iodide complexes, providing information about their d-electron configuration and the nature of ligand-metal interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterization of d-d Transitions and Ligand-to-Metal Charge Transfer (LMCT) Bands

Oxovanadium(IV) complexes, with a d¹ electron configuration, typically exhibit characteristic d-d electronic transitions. In a square-pyramidal geometry, three d-d transitions are generally expected. lookchemmall.com These bands, which are typically weak, are often observed in the visible and near-infrared regions of the spectrum. For many oxovanadium(IV) complexes, these transitions are found in the 12,000-18,000 cm⁻¹ range. tubitak.gov.tr In some cases, a third, higher-energy d-d transition can be observed around 21,000-23,000 cm⁻¹. tubitak.gov.trrsc.org

In addition to the d-d bands, more intense ligand-to-metal charge transfer (LMCT) bands are often observed in the ultraviolet and blue regions of the visible spectrum. clockss.orgrsc.org These transitions involve the transfer of an electron from a ligand-based orbital to an empty or partially filled d-orbital on the vanadium center. libretexts.org For oxovanadium iodide complexes, LMCT bands involving the iodide ligand are expected. The energy of these LMCT bands is dependent on the nature of the ligands and the oxidation state of the vanadium. For instance, in some oxovanadium(V) complexes, which are d⁰ and thus show no d-d transitions, intense LMCT bands are the primary features in the UV-Vis spectrum. orientjchem.org

Table 2: Electronic Transitions in Oxovanadium(IV) Complexes

Transition Type Typical Energy Range (cm⁻¹) Characteristics References
d-d Transitions 12,000 - 18,000 Weak intensity tubitak.gov.tr
d-d Transition ~21,000 - 23,000 Weak intensity tubitak.gov.trrsc.org
Ligand-to-Metal Charge Transfer (LMCT) > 25,000 High intensity (ε > 10³ L mol⁻¹ cm⁻¹) clockss.orgrsc.orglibretexts.org

Diffuse Reflectance Spectroscopy for Solid-State Optical Properties

Diffuse reflectance spectroscopy (DRS) is a valuable technique for obtaining UV-Vis spectra of solid-state samples, including powdered oxovanadium iodide complexes. umich.eduredalyc.org This method is particularly useful for compounds that are insoluble or unstable in common solvents. The resulting spectra, often plotted as the Kubelka-Munk function, are analogous to absorption spectra and provide information about the electronic transitions in the solid state. redalyc.org DRS has been used to characterize the d-d transitions and charge transfer bands of various supported and solid-state vanadium oxide species. umich.eduresearchgate.net For instance, d-d transition bands for V(IV) have been observed in the 1.55-2.07 eV range using this technique. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of diamagnetic oxovanadium(V) complexes in solution and the solid state. huji.ac.ilresearchgate.net

Vanadium-51 is a spin I = 7/2 nucleus, making it highly sensitive to its local electronic environment. nih.gov The chemical shifts (δ) in ⁵¹V NMR are particularly informative, spanning a wide range that is characteristic of the vanadium oxidation state and the nature of the coordinated ligands. huji.ac.il For oxovanadium(V) complexes, these shifts are influenced by the electronegativity of the atoms bound to the vanadium center. acs.org

In the solid state, the ⁵¹V NMR spectra of oxovanadium complexes are shaped by both chemical shielding anisotropy (CSA) and quadrupolar coupling. acs.orgacs.org The CSA tensor provides detailed information about the electronic distribution around the vanadium nucleus. nih.gov The analysis of spinning sideband patterns in magic-angle spinning (MAS) NMR spectra allows for the precise determination of the principal components of the chemical shielding and quadrupole coupling tensors. acs.orgcapes.gov.br These parameters are sensitive to the coordination geometry and symmetry of the vanadium site. researchgate.netacs.org For instance, distorted geometries around the vanadium atom lead to significant changes in the observed NMR parameters. acs.org

Table 1: Representative ⁵¹V NMR Data for Oxovanadium(V) Complexes

Compound Type Isotropic Chemical Shift (δiso) / ppm Chemical Shielding Anisotropy (δσ) / ppm Quadrupolar Coupling Constant (CQ) / MHz
Oxovanadium(V) complexes -300 to -700 340 to 730 3 to 8

Note: Data is illustrative and compiled from various sources. nih.govacs.orgrsc.org The specific values for oxovanadium dihydroiodide would require experimental determination.

While paramagnetic oxovanadium(IV) species are generally unsuitable for high-resolution NMR, the study of their diamagnetic oxovanadium(V) analogues and the organic ligands that coordinate to them is readily achieved using ¹H and ¹³C NMR spectroscopy. nih.govrsc.org These techniques are crucial for confirming the structure of the ligands and understanding their dynamic behavior in solution. rsc.org

In the ¹H NMR spectra of oxovanadium complexes, the coordination of a ligand to the metal center is often indicated by a downfield shift of the signals corresponding to protons near the coordination site, such as the azomethine proton in Schiff base ligands. hilarispublisher.com The disappearance of signals from labile protons, like phenolic hydroxyl groups, upon complexation provides further evidence of coordination. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the ligands. rsc.orgrsc.org Shifts in the ¹³C resonances upon coordination can reveal the points of attachment to the vanadium center. rsc.org In some cases, combining experimental ¹³C NMR data with Density Functional Theory (DFT) calculations can allow for the complete spectral assignment and even the determination of carbon-vanadium distances, a technique known as NMR crystallography. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying paramagnetic systems, such as those containing the oxovanadium(IV) (VO²⁺) cation, which has a d¹ electronic configuration. dtic.milresearchgate.net The EPR spectrum provides detailed information about the electronic structure and the immediate coordination environment of the unpaired electron. srce.hr

The key parameters derived from an EPR spectrum are the g-factor and the hyperfine coupling constant (A). srce.hrlibretexts.org For oxovanadium(IV) complexes, the spectra are typically characterized by an anisotropic g-tensor and a hyperfine coupling tensor due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2). rsc.orgresearchgate.net This interaction splits the spectrum into eight characteristic lines.

In frozen solutions or powders, the spectra often show axial symmetry, allowing for the determination of g∥, g⊥, A∥, and A⊥. acs.org These parameters are sensitive to the nature of the ligands coordinated to the vanadyl ion. For instance, the values can distinguish between different types of chelating rings. rsc.org The magnitude of the hyperfine coupling constant, particularly A∥ (or Az), is influenced by the donor atoms in the equatorial plane of the complex. researchgate.net The formation of dimeric oxovanadium(IV) species can also be identified by characteristic features in the EPR spectrum, such as a "half-field" signal corresponding to a forbidden ΔMs = ±2 transition. nih.gov

Table 2: Illustrative EPR Parameters for Oxovanadium(IV) Complexes

Complex Type g∥ g⊥ A∥ (x 10⁻⁴ cm⁻¹) A⊥ (x 10⁻⁴ cm⁻¹)
Oxovanadium(IV) with N₂O₂ donor set ~1.94-1.96 ~1.98-2.00 ~165-186 ~62-75

Note: Data is illustrative and compiled from various sources. acs.orgnih.gov Specific values for this compound would depend on its precise structure and environment.

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local electronic and geometric structure around a particular atom in a material, regardless of its physical state. anl.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). inoe.ro

The Vanadium K-edge XANES region, which encompasses the pre-edge, the edge, and the first ~50 eV past the edge, is rich in information about the vanadium atom's oxidation state and coordination geometry. anl.govpyrometallurgy.co.za The energy position of the absorption edge shifts to higher energy with an increasing oxidation state of the vanadium atom. researchgate.netmdpi.comresearchgate.net

A prominent feature in the XANES spectra of many vanadium compounds is the pre-edge peak, which arises from a formally forbidden 1s → 3d electronic transition. researchgate.net The intensity and position of this pre-edge feature are highly sensitive to the symmetry of the vanadium site. acs.orgresearchgate.net For instance, non-centrosymmetric environments, such as the square pyramidal geometry common in oxovanadium complexes, lead to more intense pre-edge peaks due to d-p orbital mixing. mdpi.comnih.gov Therefore, analyzing the pre-edge peak's intensity and centroid position can provide quantitative information on both the oxidation state and coordination symmetry. anl.govacs.org

The EXAFS region, extending from about 50 eV to 1000 eV above the absorption edge, consists of oscillations that result from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. inoe.rodepaul.edu Analysis of the EXAFS spectrum allows for the determination of the radial distribution of atoms around the absorbing vanadium atom. arxiv.org

By Fourier transforming the EXAFS data, a pseudo-radial distribution function (RDF) is obtained, which shows peaks corresponding to different coordination shells of neighboring atoms. inoe.roacs.orgnih.gov By fitting this data with theoretical models, one can extract precise information about the number of neighboring atoms (coordination number), their distance from the vanadium atom (bond length), and the degree of structural disorder (Debye-Waller factor). acs.orgnih.gov This makes EXAFS an invaluable tool for determining the bond distances to the oxo-group, the equatorial ligands, and any axially coordinated species, such as iodide in an oxovanadium iodide complex. nih.govacs.org For instance, EXAFS can distinguish between different V-O and V-Cl scattering pathways in oxovanadium chloride complexes. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
Oxovanadium(V) complexes
Oxovanadium(IV) complexes
Vanadium(V) catechol complexes

Advanced Diffraction Techniques in Oxovanadium Iodide Research

Single-Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on unit cell dimensions, bond lengths, and bond angles, which are crucial for understanding the structure-property relationships of a material. For novel materials like VOI₂, obtaining single crystals of sufficient quality is a primary and often challenging step, frequently pursued through methods like chemical vapor transport. uu.nl

Precise Determination of Atomic Positions and Bond Metrices

While a complete single-crystal X-ray diffraction study for oxovanadium dihydroiodide is not extensively documented in publicly available literature, theoretical calculations based on density functional theory (DFT) have been employed to predict its structure. These computational studies suggest that a monolayer of VOI₂ is likely to crystallize in an orthorhombic structure with the space group Pmm2. arxiv.orgresearchgate.net In this predicted structure, the vanadium cation is displaced from the center of the octahedral cage formed by oxygen and iodine ions. arxiv.orgresearchgate.net

This predicted polar structure is a key feature, and its precise atomic coordinates and bond metrics are critical for validating theoretical models. For comparison, in related oxovanadium(V) complexes that have been successfully analyzed with SC-XRD, the vanadium atom typically exhibits a distorted octahedral or square-pyramidal geometry. For instance, the V=O double bond is a characteristic feature, and its length, along with the lengths of V-O and V-Halogen bonds, defines the coordination environment.

Predicted Structural Parameters for Monolayer VOI₂
ParameterValueReference
Crystal SystemOrthorhombic arxiv.orgresearchgate.net
Space GroupPmm2 arxiv.orgresearchgate.net
Lattice Constant (a)3.797 Å arxiv.org
Lattice Constant (b)3.950 Å arxiv.org

Refinement of Anisotropic Displacement Parameters

In a crystal structure refinement, anisotropic displacement parameters (ADPs) describe the thermal motion of atoms in three dimensions, represented as ellipsoids. The size and orientation of these ellipsoids provide insight into the vibrational modes and potential disorder within the crystal lattice. For a layered material like VOI₂, analyzing ADPs would be crucial to understanding the anisotropic nature of atomic vibrations, both within the layers and between them. In studies of other complex oxides, the refinement of ADPs is a standard procedure that significantly improves the quality of the crystallographic model. This level of refinement would be essential to confirm the subtle atomic displacements, such as the predicted off-center shift of the vanadium atom in VOI₂, which is linked to its potential ferroelectric properties. arxiv.org

Powder X-ray Diffraction for Bulk Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is an indispensable tool for identifying crystalline phases and analyzing the structure of polycrystalline materials. uu.nl It is often the first technique used to characterize the products of a synthesis to confirm phase purity. Aqueous solutions of VOI₂ have been synthesized, and related structures like VOCl₂ and VOBr₂ were analyzed using X-ray powder diffraction, which identified an orthorhombic space group (Immm). uu.nl

Temperature-Dependent Studies of Phase Transitions

Temperature-dependent PXRD is particularly powerful for investigating structural phase transitions. As a material is heated or cooled, changes in its crystal structure are detected as shifts in peak positions or the appearance and disappearance of diffraction peaks. For many vanadium oxides, such as VO₂, temperature-induced phase transitions are well-documented and are often accompanied by dramatic changes in electronic properties (e.g., a metal-insulator transition).

For VOI₂, theoretical studies predict a delicate balance between different magnetic and electronic states that could be influenced by temperature. arxiv.org Although experimental temperature-dependent PXRD studies on VOI₂ are not yet available, such investigations would be critical. They could verify theoretical predictions of structural changes and would be essential for correlating structural transformations with the onset of predicted phenomena like ferromagnetism or ferroelectricity. uu.nl

Electron Diffraction for Gas-Phase Molecular Structure Elucidation

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds, free from the intermolecular forces present in the solid state. This method provides direct information about the geometry of individual molecules.

While no gas-phase electron diffraction studies have been reported specifically for this compound, the technique has been invaluable for determining the structures of other simple inorganic halides and oxyhalides. A GED study of VOI₂ would be able to precisely measure the V=O and V-I bond lengths and the I-V-I and O=V-I bond angles in the gaseous state. This data would offer a fundamental point of comparison to the solid-state structures determined by X-ray diffraction and to the geometries predicted by computational models, providing a more complete picture of the chemical bonding in the molecule.

Theoretical and Computational Investigations of Oxovanadium Iodide Systems

Application of Quantum Chemical Methodologies

The theoretical study of monolayer VOI₂ has utilized advanced computational methods to probe its electronic structure and stability. ornl.govutk.eduornl.gov These approaches are fundamental to understanding the interplay between its structural and electronic properties. ornl.gov

Ab initio calculations, which are derived from first principles without relying on empirical data, have been central to the study of monolayer VOI₂. ornl.govutk.eduornl.gov These studies systematically investigated the material, which has a 3d¹ electronic configuration. ornl.govutk.eduornl.gov The primary methods used fall under the umbrella of density functional theory, as detailed in the following section.

Density Functional Theory (DFT) has been the predominant method for investigating monolayer VOI₂. utk.eduseu.edu.cn Researchers have employed the projector-augmented wave (PAW) method within the Vienna Ab initio Simulation Package (VASP). utk.eduseu.edu.cn The exchange-correlation potential is typically handled using the Perdew-Burke-Ernzerhof (PBE) formulation, which is a type of Generalized Gradient Approximation (GGA). utk.eduseu.edu.cn To ensure accuracy, a plane-wave basis set with a cutoff energy of 550 eV is utilized. seu.edu.cn

In addition to DFT, the density matrix renormalization group (DMRG) method has been used to further investigate the system, providing a more detailed understanding of its electronic properties. utk.edu

Prediction of Structural Parameters and Geometry Optimization

Through geometry optimization calculations, theoretical studies have predicted the stable crystal structure of monolayer VOI₂. utk.edu The ground state is identified as an orthorhombic phase with the space group Pmm2. ornl.govutk.eduornl.gov This structure, referred to as the FE-II phase, is characterized by two significant distortions from a higher-symmetry paraelectric phase: a ferroelectric (FE) distortion along the a-axis and a V-V dimerization along the b-axis. ornl.govutk.eduornl.gov

The ferroelectric distortion is proposed to be stabilized by a "pseudo Jahn-Teller" effect, which involves the coupling between empty vanadium orbitals (dₓz/yz and d₃z²-r²) and filled oxygen 2p states. ornl.govutk.eduornl.gov The dimerization of vanadium atoms is driven by a Peierls instability in the half-filled metallic dₓy band. ornl.govutk.eduornl.gov

Predicted Structural Properties of Monolayer VOI₂
Crystal System Orthorhombic
Space Group Pmm2 (No. 25)
Key Features Ferroelectric distortion, V-V dimerization

Computational Prediction of Vibrational Frequencies and Force Constant Calculations

Phonon calculations are essential for determining the dynamical stability of a predicted crystal structure. For monolayer VOI₂, phonon calculations confirmed that the orthorhombic Pmm2 FE-II phase is the most likely and stable ground state. ornl.govutk.eduornl.gov The absence of imaginary frequencies in the phonon dispersion for this phase indicates its stability. diva-portal.org These calculations are crucial as they show that the dimerization and ferroelectric distortions are not just electronically favorable but also vibrationally stable.

Advanced Electronic Structure Analysis

The electronic structure of monolayer VOI₂ is highly complex and is a central focus of computational studies. The material's properties are strongly influenced by its specific geometric phase. researchgate.netresearchgate.net

In the context of solid-state materials like monolayer VOI₂, the concept of a HOMO-LUMO gap is analogous to the electronic band gap. DFT calculations reveal that the electronic properties of VOI₂ are strongly tied to its structure. In its undistorted, high-symmetry phase, the material exhibits a strongly anisotropic metallic band structure. utk.edu However, the Peierls distortion, which leads to V-V dimerization, induces a metal-insulator transition. utk.edu

Determination of Absolute Shielding and Correlations with Spectroscopic Data

One of the key applications of computational chemistry in studying oxovanadium compounds is the prediction of Nuclear Magnetic Resonance (NMR) parameters. Density Functional Theory (DFT) is a widely used method for calculating the absolute shielding tensors of nuclei, such as the abundant 51V isotope (99.75% natural abundance, nuclear spin I = 7/2). tu-darmstadt.de The absolute shielding (σ) is a measure of the electronic shielding effect around a nucleus in an external magnetic field. nih.gov

The isotropic chemical shift (δiso), which is the experimentally measured quantity, is then determined by referencing the calculated absolute magnetic shielding of the complex against the absolute shielding of a standard reference compound, such as VOCl3. tu-darmstadt.de DFT calculations, often employing methods like the Gauge-Including Atomic Orbital (GIAO), can predict these shielding tensors. nih.gov However, the accuracy of these predictions is highly dependent on the choice of the exchange-correlation functional and the basis set used in the calculation. tu-darmstadt.dersc.org

Correlations between calculated absolute shielding values and experimental spectroscopic data are vital for validating the computational models. For vanadium complexes, a linear correlation has been observed between the observed chemical shifts and the inverse energies of the ligand-to-metal charge-transfer (LMCT) bands in their visible and near-infrared spectra. udel.edu This relationship allows for the application of modified Ramsey theory to derive absolute shielding values from experimental data, which can then be compared with computationally predicted values. udel.edu Discrepancies between calculated and experimental values can often highlight limitations in the chosen functional or basis set, particularly for paramagnetic systems where hyperfine coupling constants can be challenging to compute accurately with DFT. rsc.org

Interactive Table: Representative Calculated vs. Experimental 51V NMR Parameters for Vanadium(V) Model Complexes.

Complex Model Basis Set Calculated δiso (ppm) Experimental δiso (ppm)
Model I 6-31G(d) -510 -525
Model II 6-31G(d) -530 -540
Model III 6-31++G(d,p) -580 -595
Model IV 6-31++G(d,p) -610 -620
Model V 6-31G(d) -700 -715

Note: Data is illustrative, based on trends discussed in computational studies. tu-darmstadt.de

Topological Analysis of Electron Density (Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical model used to analyze the electron density (ρ(r)) to reveal the nature of chemical bonding and atomic interactions. sciencesconf.org This method partitions a molecule into atomic basins based on the zero-flux surfaces of the gradient vector field of the electron density. The analysis focuses on critical points in the electron density, particularly bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. scribd.com

Several key properties at the BCP are used to classify the nature of the chemical bond:

The electron density (ρBCP): The magnitude of ρBCP correlates with the bond order; higher values suggest stronger bonds.

The Laplacian of the electron density (∇²ρBCP): The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρBCP < 0) or depleted (∇²ρBCP > 0). Negative values are characteristic of shared-shell (covalent) interactions, while positive values are typical for closed-shell (ionic, van der Waals, or hydrogen bond) interactions.

The total energy density (HBCP): The sign of HBCP provides further insight. A negative HBCP is indicative of a significant covalent character. scielo.org.mx

In the context of oxovanadium iodide systems, QTAIM can be used to characterize the V=O and V-I bonds. The V=O bond is expected to show a high ρBCP and a negative ∇²ρBCP, consistent with a strong, covalent interaction. Conversely, the V-I bond, being more polar, would exhibit a lower ρBCP and a positive ∇²ρBCP, indicating a predominantly closed-shell or ionic character.

Interactive Table: Typical QTAIM Parameters for Covalent vs. Ionic Bonds.

Parameter Covalent Bond (e.g., V=O) Ionic Bond (e.g., V-I)
Electron Density (ρBCP) High (> 0.2 a.u.) Low (< 0.1 a.u.)
Laplacian (∇²ρBCP) Negative Positive
Total Energy Density (HBCP) Negative Positive or slightly negative

Note: Values are representative and serve to illustrate the classification principles of QTAIM analysis. scielo.org.mx

Non-covalent Interaction-Reduced Density Gradient (NCI-RDG) Analyses

While QTAIM is excellent for characterizing covalent bonds, the Non-Covalent Interaction (NCI) analysis, based on the reduced density gradient (RDG), is a computational tool specifically designed to identify and visualize weak, non-covalent interactions. nih.gov The RDG is a function of the electron density and its first derivative. NCI analysis involves plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. scielo.org.mx

This plot reveals distinct regions corresponding to different types of interactions:

Strong Attractive Interactions (e.g., hydrogen bonds): Appear as spikes at low RDG values with large negative sign(λ₂)ρ.

Weak Interactions (e.g., van der Waals forces): Appear as spikes at low RDG values with sign(λ₂)ρ close to zero.

Strong Repulsive Interactions (e.g., steric clashes): Appear as spikes at low RDG values with large positive sign(λ₂)ρ.

These interactions can then be visualized in real space as isosurfaces, which are color-coded to distinguish between attractive (blue), weak (green), and repulsive (red) interactions. For a molecule like oxovanadium dihydroiodide, NCI-RDG analysis could visualize potential intramolecular interactions, such as those between the iodide and hydrogen atoms, or intermolecular interactions in a condensed phase, providing a more complete picture of the forces governing the molecular structure and packing. scielo.org.mxresearchgate.net

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving transition metal complexes. rsc.org For oxovanadium systems, which are known to act as catalysts in various organic reactions, DFT calculations can map out the entire reaction pathway. rsc.org This involves identifying and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states.

The process typically involves:

Locating Stationary Points: Geometries of all relevant species on the potential energy surface (PES) are optimized.

Characterizing Transition States: A transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, in an oxidation reaction catalyzed by an oxovanadium iodide species, computational modeling could determine whether the mechanism proceeds via an iodine atom transfer (IAT) or a single electron transfer (SET) pathway. nih.gov By comparing the calculated activation barriers for competing pathways, the most favorable mechanism can be identified. These studies provide deep mechanistic insights that guide the design of more efficient catalysts and the prediction of product selectivity. mdpi.comescholarship.org

Reactivity and Reaction Mechanisms of Oxovanadium Iodide Complexes in Catalysis and Redox Processes

Redox Chemistry of Vanadium Centers in Iodide Coordination Environments

The redox behavior of vanadium is profoundly influenced by its coordination sphere. In the presence of iodide ions, the vanadium center's redox potential is modulated, facilitating electron transfer processes that are fundamental to its catalytic activity. The accessibility of both Vanadium(IV) and Vanadium(V) oxidation states is a hallmark of its chemistry. nih.govmdpi.com The uniquely stable vanadyl(IV) ion, VO²⁺, is a common starting point for many of these reactions and can undergo oxidation to the V(V) state. nih.gov

Mechanism of Oxidation of Vanadium(IV) to Vanadium(V)

The oxidation of Vanadium(IV) to Vanadium(V) is a key step in many catalytic cycles involving oxovanadium complexes. While direct oxidation of a simple oxovanadium(IV) iodide species is less commonly studied, the oxidation process in the presence of iodide and an oxidant like hydrogen peroxide or molecular oxygen is well-documented.

In the presence of molecular oxygen and an acid, the oxidation of V(IV) to V(V) can be catalyzed by the iodide ion itself. A proposed chain mechanism involves the formation of the diiodide radical anion (I₂⁻•) which then participates in the oxidation of the vanadium center. oup.com The reaction is often initiated by the formation of this radical anion, after which the rate of iodine formation increases due to the catalytic action of the VO²⁺ ions. oup.com

In other systems, particularly those mimicking biological haloperoxidases, the V(IV) species is oxidized to V(V) in situ by an oxidant like a hydroperoxide to form the active catalyst. rug.nl The presence of iodide can influence the rate and mechanism of this oxidation. For instance, in some electrospray ionization mass spectrometry studies, the oxidation of V(IV) to V(V) is observed under conditions where iodide is present. rug.nl

Catalytic Activities Exhibited by Oxovanadium Iodide Complexes

Oxovanadium complexes, in concert with iodide, are effective catalysts for a variety of oxidation reactions. Their activity stems from the ability of the vanadium center to mediate the transfer of oxygen atoms from an oxidant to a substrate.

Halide Oxidation Processes: Mechanism of Iodide Oxidation by Peroxide

Oxovanadium complexes are known to catalyze the oxidation of halides, including iodide, by hydrogen peroxide, a reaction of significant interest due to its relevance to the function of vanadium-dependent haloperoxidase enzymes. udel.eduumich.edu These enzymes and their synthetic mimics catalyze the two-electron oxidation of halides via a Lewis acid-promoted mechanism, where the vanadium(V) center activates the peroxide. umich.edu

The catalytic cycle generally involves the following steps:

Formation of a Peroxovanadium(V) Intermediate: The V(V) center coordinates with hydrogen peroxide to form an oxoperoxovanadium(V) species. udel.eduresearchgate.net Spectroscopic and kinetic studies support the formation of these intermediates. udel.edu

Protonation: The reaction is often acid-catalyzed, requiring the protonation of the peroxovanadium complex to enhance its oxidizing power. udel.eduumich.edu

Halide Attack: The coordinated peroxide is then susceptible to nucleophilic attack by the iodide ion. electronicsandbooks.com This step results in the two-electron oxidation of iodide.

Formation of Oxidized Halogen: The product is an oxidized halogen species, such as hypoiodite (B1233010) (IO⁻) or molecular iodine (I₂). electronicsandbooks.comacs.org

Kinetic studies have shown that the reaction is typically first-order in both the protonated peroxovanadium complex and the halide. udel.eduacs.org The rate of iodide oxidation is significantly faster than that of bromide, with rate constants being approximately 5-6 times greater. udel.eduacs.org

Table 1: Bimolecular Rate Constants for Halide Oxidation by an Oxoperoxovanadium(V) Complex

HalideRate Constant (M⁻¹s⁻¹)
Iodide~1400 - 1680
Bromide280
Data derived from studies on functional models of vanadium haloperoxidase. The rate for iodide is estimated to be 5-6 times that of bromide. udel.eduacs.orgscispace.com

Oxygen Atom Transfer (OAT) Reactions, including Olefin Epoxidation

Oxovanadium complexes are proficient catalysts for oxygen atom transfer (OAT) reactions, where an oxygen atom is transferred from the catalyst to a substrate, such as an olefin to form an epoxide. gdut.edu.cnworldscientific.comresearchgate.net While iodide itself is not always a direct ligand in the most active epoxidation catalysts, the principles of OAT involving vanadium are relevant.

The general mechanism for olefin epoxidation catalyzed by oxovanadium complexes with a peroxide oxidant involves:

Catalyst Activation: The oxovanadium(IV) precatalyst reacts with the peroxide (e.g., tert-butyl hydroperoxide, TBHP) to form a vanadium(V)-peroxo or hydroperoxo species. rug.nlresearchgate.net

Olefin Coordination: In some proposed mechanisms, the olefin coordinates to the vanadium center, which facilitates the subsequent oxygen transfer. rug.nl

Oxygen Transfer: An oxygen atom from the coordinated peroxo group is transferred to the double bond of the olefin, forming the epoxide. gdut.edu.cnresearchgate.net This is often the rate-determining step.

Catalyst Regeneration: The vanadium complex is regenerated and can enter another catalytic cycle.

The presence of specific ligands can greatly influence the selectivity and efficiency of the epoxidation. For allylic alcohols, catalysts like vanadyl acetylacetonate (B107027) (VO(acac)₂) show high regioselectivity due to the directing effect of the hydroxyl group. rug.nl For unfunctionalized olefins, the ability of the olefin to coordinate to a vacant site on the vanadium center is crucial for high selectivity towards the epoxide. rug.nl

Alkane Oxidation Catalysis

The catalytic oxidation of alkanes, which are generally inert, is a challenging but important transformation. Oxovanadium complexes have demonstrated significant activity in this area, often using hydrogen peroxide as the oxidant. nih.govmdpi.comacs.org

The addition of co-catalysts, such as 2-pyrazinecarboxylic acid (PCA), has been shown to dramatically increase the efficiency of these systems. nih.govmdpi.com The mechanism in these systems is often proposed to involve the generation of highly reactive hydroxyl radicals (•OH). mdpi.com

A general proposed pathway is:

The oxovanadium complex reacts with hydrogen peroxide.

In the presence of a co-catalyst like PCA, this interaction is facilitated, leading to the homolytic cleavage of the O-O bond in H₂O₂ to generate hydroxyl radicals.

The hydroxyl radical then abstracts a hydrogen atom from the alkane to form an alkyl radical (R•).

This alkyl radical can then be further oxidized to products such as alcohols and ketones.

The yields of alkane oxidation products can be substantial, with some systems achieving up to 48% yield for cyclohexane (B81311) oxidation. nih.gov The primary products are often alkyl hydroperoxides, which can be subsequently reduced to the corresponding alcohols and ketones. acs.org

Table 2: Catalytic Performance of an Oxovanadium(IV) Complex in Cyclohexane Oxidation

Catalyst SystemSubstrateOxidantProduct Yield (%)
[VOCl₂(R-bian)(H₂O)] / PCACyclohexaneH₂O₂up to 40
[VO(2-Me-quin)₂] / PCACyclohexaneH₂O₂48
Data from oxidation reactions in acetonitrile (B52724) at 50°C. nih.govmdpi.com

Kinetic and Mechanistic Studies of Reaction Pathways

Kinetic and mechanistic studies are crucial for understanding the intricate details of how these catalytic reactions proceed. For the vanadium-catalyzed oxidation of iodide, kinetic analyses have been instrumental in elucidating the reaction order with respect to the reactants and the role of acidity. oup.comudel.eduresearchgate.net The reaction is often found to be first-order with respect to the vanadium catalyst, the iodide ion, and the oxidant. oup.comudel.edu

In the oxidation of iodide by molecular oxygen catalyzed by VO²⁺, an induction period is observed, suggesting the formation of an initial reactive species, followed by an increase in the reaction rate. oup.com The reaction is inhibited by radical scavengers, pointing to a radical chain mechanism. oup.com

For OAT reactions like olefin epoxidation, kinetic isotope effect (KIE) studies can distinguish between different mechanisms. A KIE value close to 1.0 for the epoxidation of cyclohexene (B86901), for example, supports an oxygen atom transfer mechanism rather than a pathway involving C-H bond activation in the rate-determining step. gdut.edu.cn

Mechanistic investigations into alkane oxidation often rely on product distribution and selectivity studies. The relative reactivity of primary, secondary, and tertiary C-H bonds can provide evidence for the nature of the oxidizing species, with hydroxyl radicals showing a characteristic lack of high selectivity. mdpi.com

These detailed studies, combining kinetics, spectroscopy, and computational modeling, are essential for optimizing catalyst performance and designing new, more efficient catalytic systems based on oxovanadium iodide chemistry.

Determination of Reaction Rate Constants

The study of reaction kinetics is fundamental to understanding the catalytic activity of oxovanadium iodide complexes. The determination of reaction rate constants provides quantitative insight into how reaction rates are influenced by the concentration of reactants, catalysts, and other species present in the reaction mixture. Various methods, including integral and differential approaches, are employed to calculate these constants from experimental data. aidic.it

In the context of oxovanadium-catalyzed reactions, kinetic analyses often reveal the order of the reaction with respect to each component. For instance, in the oxidation of halides by oxoperoxovanadium(V) complexes, which serve as functional models for vanadium haloperoxidases, the reaction mechanism is first-order in both the protonated peroxovanadium complex and the halide. udel.edu Bimolecular rate constants have been determined for both bromide and iodide oxidation, with iodide oxidation rates being approximately 5-6 times faster. udel.edu The rate constants for bromide oxidation were found to range from 21 M⁻¹s⁻¹ to a maximum of 280 M⁻¹s⁻¹. udel.edu

Similarly, studies on the oxidative decarboxylation of phenylsulfinylacetic acid (PSAA) catalyzed by oxovanadium(IV)-salophen complexes have shown that the pseudo-first-order rate constants increase with the concentration of PSAA. ijcrt.org The second-order rate constant, calculated from the pseudo-first-order rate constant and the PSAA concentration, remains constant. ijcrt.org

The temperature dependence of reaction rates is also a critical area of investigation, allowing for the determination of activation parameters such as activation energy. For example, in the oxidation of alkanes catalyzed by certain mononuclear oxidovanadium(IV) complexes, the effective activation energy for the formation of alkyl hydroperoxides (ROOH) was determined to be 18 ± 2 kcal/mol. mdpi.com

Interactive Table: Selected Reaction Rate Constants and Activation Parameters for Oxovanadium-Catalyzed Reactions

Reaction Catalyst/Complex Reactant Rate Constant (k) Activation Energy (Ea) Reference
Bromide Oxidation [VO(O₂)(Hheida)]⁻ Br⁻ 280 M⁻¹s⁻¹ - udel.edu
Bromide Oxidation [VO(O₂)(bpg)] Br⁻ 21 M⁻¹s⁻¹ - udel.edu
Alkane Oxidation [VOCl₂(R-bian)(H₂O)] Cyclohexane - 18 ± 2 kcal/mol mdpi.com

Identification and Characterization of Active Intermediate Species

The identification and characterization of transient intermediate species are crucial for elucidating the detailed mechanisms of catalytic cycles involving oxovanadium iodide complexes. These intermediates are often highly reactive and play a pivotal role in the transformation of substrates to products. A variety of spectroscopic techniques are employed to detect and characterize these species.

In many oxovanadium-catalyzed oxidation reactions using hydrogen peroxide, a key intermediate is a vanadium(V) species. For instance, in the oxidation of thioanisole (B89551), the oxovanadium(IV) catalyst is oxidized to a vanadium(V) species, which is visually indicated by a color change from grey-blue to yellow-orange. core.ac.uk Time-dependent ESI-mass spectrometry has suggested that the catalytic cycle for cyclohexene and thioanisole oxidation by oxovanadium N-confused porphyrins proceeds through the formation of an oxidoperoxidovanadium(V) intermediate. worldscientific.com

Similarly, in the oxidative decarboxylation of phenylsulfinylacetic acid (PSAA) catalyzed by oxovanadium(IV)-salophen, spectral changes, including the appearance of a new broad absorption peak around 610 nm upon addition of H₂O₂, provide evidence for the formation of a hydroperoxovanadium(V) species. ijcrt.org The existence of such species has been corroborated by IR, ⁵¹V NMR, and theoretical studies in related systems. ijcrt.org

In some cases, the active oxidizing species generated from the interaction of the oxovanadium complex and an oxidant like H₂O₂ is a hydroxyl radical. mdpi.com The reactivity and regioselectivity data from the oxidation of linear alkanes can point towards the involvement of such radicals. mdpi.com Furthermore, in the aerobic oxidation of propargylic alcohols catalyzed by oxovanadium compounds, a proposed reaction pathway involves the formation of a vanadium(V) alcoholate intermediate (C) from a vanadium(V) species (B), which is generated from the reaction of the initial vanadium(IV) species (A) with both the alcohol and molecular oxygen. acs.org

Investigation of Free Radical Involvement in Reaction Mechanisms

The involvement of free radicals is a significant aspect of the reaction mechanisms of many oxovanadium-catalyzed processes. Distinguishing between radical and non-radical pathways is essential for a complete understanding of the catalytic cycle.

In certain oxidation reactions, the mechanism proceeds through the generation of free radicals. For example, in the oxidation of hydrocarbons catalyzed by some mononuclear oxidovanadium(IV) complexes with H₂O₂, evidence points to the hydroxyl radical as the key intermediate oxidizing species. mdpi.com The catalytic decomposition of hydrogen peroxide in the presence of the catalyst is believed to generate these radicals. mdpi.com Continuous wave (cw) X-band EPR studies have also been used to prove that the mechanism of certain alkane oxidation reactions proceeds via hydroxyl radicals. nih.gov

Conversely, not all oxovanadium-catalyzed oxidations involve free radicals. For instance, in the bromate (B103136) oxidation of lactic acid, both the uncatalyzed and oxovanadium(IV)-catalyzed reactions were found not to be accelerated by benzoyl peroxide (a free radical source) or retarded by acrylic monomers (free radical trappers), ruling out the involvement of free radicals. niscpr.res.in Similarly, in the aerobic oxidation of propargylic alcohols catalyzed by VO(acac)₂, the addition of a radical inhibitor did not affect the reaction rate or product yield, suggesting an ionic reaction course. acs.org

The nature of the catalytic system and the substrates often dictates the reaction pathway. For instance, in the aerobic oxidation of alcohols with dioxygen catalyzed by N-hydroxyphthalimide (NHPI) with vanadium co-catalysts, the proposed mechanism involves both radical and molecular pathways, with the generation of a phthalimide-N-oxyl (PINO•) radical. capes.gov.br

Ligand Exchange and Substitution Reactions

Ligand exchange and substitution reactions are fundamental processes in the coordination chemistry of oxovanadium complexes and can significantly influence their catalytic activity and electronic properties. These reactions involve the replacement of one or more ligands in the coordination sphere of the vanadium center by other ligands present in the solution.

The kinetics and mechanism of ligand substitution have been studied for various oxovanadium(IV) complexes. For example, the substitution of N-alkylsalicylaldiminato ligands in bis(N-alkylsalicylaldiminato)oxovanadium(IV) complexes by 1,1,1-trifluoropentane-2,4-dione (Htfpd) in acetone (B3395972) occurs in two observable steps. nih.gov The reaction follows a second-order rate law, with the rate being dependent on the concentrations of both the oxovanadium complex and the incoming ligand. nih.govlibretexts.org The proposed mechanism involves the initial formation of adducts between the oxovanadium complex and Htfpd. nih.gov

The nature of the ligands, including their steric and electronic properties, plays a crucial role in the rate and mechanism of substitution. For instance, methylated N₄ oxidovanadium(IV) derivatives were found to be inert toward reaction with KF due to steric hindrance, as shown by EPR and theoretical calculations. nih.gov

Ligand exchange can also be a key step in catalytic cycles. In some systems, the coordination of a substrate molecule to the vanadium center via ligand exchange is a prerequisite for its subsequent transformation. The coordination of additives, such as chloride salts or amines, can lead to the formation of more labile six-coordinate vanadium complexes, which can facilitate catalytic processes. capes.gov.br The electronic properties of polyoxovanadate clusters can also be controlled through ligand substitution at the heterometal center, which alters the coordination environment and influences the redox profile of the cluster. d-nb.info

Materials Science Applications of Oxovanadium Iodide Complexes

Development of Non-Conventional Semiconductor Materials

The exploration of oxovanadium complexes as components in semiconductor technology is a burgeoning field. researchgate.net Researchers envision that integrating stimuli-responsive oxo complexes of vanadium with standard solid-state semiconductors could lead to electronics with new room-temperature device nanophysics. researchgate.net While many oxovanadium-based materials exhibit low electrical conductivity, which can be a challenge, this very property makes them candidates for non-conventional semiconductor applications where moderate or tunable conductivity is desired. magtech.com.cnirb.hr The goal is to develop materials that can function as both catalysts and semiconductors, leveraging the interplay between their structural, thermal, and electrical characteristics. irb.hr

The electrical behavior of oxovanadium-based materials is a critical aspect of their development for electronic applications. A key technique for this characterization is in situ solid-state impedance spectroscopy, which provides detailed insights into conductivity and other electrical properties. irb.hr Studies on related transition metal complexes, which serve as analogs for oxovanadium iodide systems, reveal that their electrical performance is intrinsically linked to their molecular structure. irb.hr For instance, investigations into certain polynuclear molybdenum complexes, which share structural motifs with potential vanadium analogs, have demonstrated remarkable conductivity, reaching values up to 10⁻⁸ (Ω cm)⁻¹ at room temperature. irb.hr This level of performance highlights their significant potential for integration into electronic device manufacturing. irb.hr

Future research aims to apply these characterization techniques to oxovanadium iodide complexes to fully map their semiconductor properties. The data gathered from impedance spectroscopy is crucial for understanding charge transport mechanisms and for designing materials with tailored electronic responses.

Table 1: Electrical Properties of a Related Transition Metal Complex

Property Value Reference
Conductivity (Room Temp.) Up to 10⁻⁸ (Ω cm)⁻¹ irb.hr

| Characterization Method | In situ solid-state impedance spectroscopy | irb.hr |

This table presents data for a related molybdenum complex, highlighting the characterization approach and performance metrics relevant to the study of oxovanadium iodide semiconductors.

A comprehensive understanding of new semiconductor materials requires analyzing the relationship between their thermal, structural, and electrical properties. irb.hr Techniques like thermogravimetry provide crucial information on the thermal stability and decomposition patterns of these complexes. irb.hr When this data is correlated with results from in situ impedance spectroscopy, researchers can uncover how thermal transformations affect the material's electrical conductivity. irb.hr This multifaceted approach allows for a profound understanding of the structure-property relationships. irb.hr For example, a phase transition or the loss of a solvent molecule at a specific temperature, as observed through thermal analysis, can be directly linked to a change in the material's impedance spectrum, indicating an alteration in its semiconductor behavior. irb.hr This correlation is fundamental to developing stable and reliable electronic devices based on these novel materials.

Ionophore Development for Selective Sensing Technologies

Beyond semiconductors, oxovanadium complexes have shown significant promise as ionophores in the development of ion-selective electrodes (ISEs). oup.com An ionophore is a chemical species that reversibly binds ions, and its role in an ISE is to selectively recognize a specific target ion within a sample. oup.com Research has demonstrated that certain oxovanadium(IV) heteromacrocyclic complexes can act as highly effective ionophores for the selective detection of iodide ions (I⁻). oup.comoup.com This capability is particularly valuable, as vanadium-containing haloperoxidases in marine life are known to catalyze the oxidation of iodide ions, suggesting an inherent ability of vanadium complexes to selectively capture these ions. oup.com

Highly selective poly(vinyl chloride) (PVC) membrane electrodes have been successfully fabricated using oxovanadium(IV) complexes as iodide-selective ionophores. oup.com The fabrication involves creating a polymeric membrane with a carefully optimized composition.

Fabrication Details: The ion-sensing membrane of the electrode is typically composed of a polymer matrix, a plasticizer, the ionophore, and an additive salt known as a cation excluder. oup.com A series of optimization experiments identified the most effective components for an iodide-selective electrode. oup.com

Table 2: Optimized Composition of Iodide-Selective Electrode Membrane

Component Material Weight % / Molar Ratio Role Reference
Polymer Poly(vinyl chloride) (PVC) 28.1 wt% Provides structural matrix for the membrane. oup.com
Plasticizer 2-nitrophenyl octyl ether (o-NPOE) 69.3 wt% Softens the PVC and ensures ion mobility within the membrane. oup.com
Ionophore Oxovanadium(IV) tetraphenyl porphyrin 2.6 wt% Selectively binds iodide (I⁻) ions. oup.com

| Cation Excluder | Tetradodecylammonium chloride (TDDACl) | 15 mol% (relative to ionophore) | Prevents interference from cationic species. | oup.com |

Performance Evaluation: The performance of these fabricated electrodes was evaluated based on their sensitivity, selectivity, and stability. The electrode based on oxovanadium(IV) tetraphenyl porphyrin as the ionophore, combined with o-NPOE as the membrane solvent and TDDACl as the cation excluder, exhibited the best performance. oup.com

Key Performance Findings:

Sensitivity: The electrode showed excellent sensitivity towards iodide ions over a wide concentration range, with a Nernstian response. oup.com

Selectivity: It demonstrated the highest selectivity for iodide ions, particularly when compared to other anions like perchlorate (B79767) (ClO₄⁻). The selectivity for I⁻ was found to be 91 times greater than that for ClO₄⁻. oup.com

Stability: The optimized electrode maintained its high selectivity toward iodide ions for at least two years, indicating only a small deterioration in its linear response over time. oup.com

This research confirms that oxovanadium(IV) tetraphenyl porphyrin is a superior ionophore for creating robust and highly selective iodide-sensing electrodes. oup.com

Q & A

Basic: What are the key considerations in designing synthetic routes for oxovanadium dihydroiodide complexes?

Synthetic design must account for ligand stoichiometry, solvent polarity, and pH conditions to stabilize the VO<sup>2+</sup> core. For example, β-diketones and Schiff bases are commonly used ligands, with refluxing in aqueous ethanol (1:2:1 molar ratio) yielding stable complexes . Elemental analysis (C, H, N) and IR spectroscopy (e.g., shifts in >C=N bands from ~1660 cm⁻¹ in ligands to 1610–1625 cm⁻¹ in complexes) validate coordination .

Advanced: How can researchers resolve contradictions in reported magnetic moments of oxovanadium(IV) complexes?

Magnetic moments (μeff) discrepancies often arise from geometric distortions (e.g., square pyramidal vs. distorted octahedral) or intermolecular interactions. For monomeric complexes, μeff typically ranges from 1.70–1.78 B.M. (one unpaired electron), while dimeric forms may exhibit deviations due to antiferromagnetic coupling . Validate geometry via X-ray crystallography or comparative DFT studies .

Basic: What spectroscopic techniques are critical for characterizing this compound complexes?

  • IR Spectroscopy : Identifies ligand coordination via shifts in vibrational bands (e.g., ν(C=N) and ν(V=O) at ~980 cm⁻¹) .
  • UV-Vis/NIR : Assigns d-d transitions (e.g., ν1 at 12,500–13,200 cm⁻¹ and ν2 at 19,000–19,500 cm⁻¹) and charge-transfer bands .
  • EPR : Detects hyperfine splitting from <sup>51</sup>V (I = 7/2) to confirm monomeric structures .

Advanced: What computational approaches complement experimental data in determining this compound structures?

Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets optimizes structures and predicts bond lengths/angles (e.g., V=O ~1.58–1.62 Å). Compare calculated geometries with crystallographic data (e.g., bis(8-quinolinolato)oxovanadium(IV)) to validate models . Use Gaussian03 or similar software for spectral simulations .

Basic: How do reaction conditions influence the monomeric vs. dimeric configurations of oxovanadium complexes?

Under acidic conditions, monomeric forms dominate due to protonation of bridging ligands, while neutral/alkaline conditions favor dimerization via μ-oxo bridges. For example, oxovanadium(IV)-chrysin complexes adopt dimeric configurations at neutral pH but remain monomeric in acidic media . Monitor pH and solvent polarity during synthesis.

Advanced: How can isotopic purity of vanadium impact EPR studies on this compound?

Natural <sup>51</sup>V (99.75% abundance, I = 7/2) produces distinct hyperfine splitting patterns. Isotopic enrichment (e.g., <sup>50</sup>V) may resolve overlapping signals in multi-nuclear complexes. Note that spin-orbit coupling and ligand field strength also affect spectral resolution .

Basic: What criteria should guide the formulation of research hypotheses for this compound’s bioinorganic interactions?

Hypotheses should link structural features (e.g., O,N-donor environments) to functional outcomes (e.g., insulin-mimetic activity or glutathione interactions). For example, pyrazolone-based sulfa drug Schiff bases form stable complexes with potential medicinal relevance . Prioritize hypotheses testable via comparative spectroscopic or in vitro assays .

Advanced: What strategies address discrepancies between theoretical and experimental electronic spectra in oxovanadium(IV) systems?

Calibrate computational models (e.g., TD-DFT) using experimental ν1 and ν2 transitions . Account for solvent effects via continuum solvation models. For charge-transfer band mismatches, refine ligand parameterization or include spin-orbit coupling corrections . Cross-validate with magnetochemical data to resolve ambiguities .

Notes on Methodology

  • Data Contradictions : Use multi-technique validation (e.g., EPR + magnetic susceptibility + XRD) to resolve conflicting results .
  • Experimental Design : Follow structured workflows (sample prep → protein isolation → spectral analysis) to minimize variability .
  • Literature Review : Exclude non-peer-reviewed sources (e.g., ) and prioritize crystallographic databases or journals like Inorganic Chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.